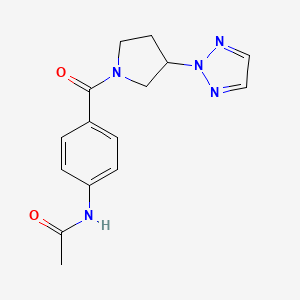

N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-9-6-14(10-19)20-16-7-8-17-20/h2-5,7-8,14H,6,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRFOCQWKFZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves the following steps:

Formation of the triazole ring:

Introduction of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a suitable pyrrolidine precursor under appropriate conditions.

Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring, pyrrolidine moiety, and an acetamide functional group. The triazole ring is known for its biological activity, particularly in antifungal and anticancer applications. The presence of the pyrrolidine structure contributes to the compound's pharmacokinetic properties, enhancing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing triazole structures exhibit significant anticancer properties. For example, similar compounds have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines such as OVCAR-8 and NCI-H40 . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Antifungal Properties

Triazole derivatives are well-known for their antifungal activities. Compounds with similar structural motifs have been evaluated against fungal strains such as Candida albicans, showing higher efficacy than traditional antifungal agents like fluconazole . This suggests that N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide may also possess promising antifungal properties.

Anticancer Studies

A study evaluating similar triazole-containing compounds demonstrated significant anticancer activity against multiple cell lines with varying mechanisms of action. These compounds were shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antifungal Efficacy

Research on triazole derivatives has highlighted their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis, a critical component of fungal cell integrity . This mechanism underpins their effectiveness against resistant strains of fungi.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Synthesis Method | CuAAC for triazole formation; nucleophilic substitution for pyrrolidine |

| Anticancer Activity | PGIs up to 86% against various cancer cell lines |

| Antifungal Activity | Effective against Candida albicans with MIC ≤ 25 µg/mL |

| Mechanism of Action | Enzyme inhibition; receptor modulation |

Mechanism of Action

The mechanism of action of N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to bind to enzymes and receptors in the biological system, leading to various biological effects . The compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in its observed biological activities .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

- IR Spectroscopy : All acetamide derivatives show characteristic C=O (~1670 cm⁻¹) and N-H (~3433 cm⁻¹) stretches, as seen in compounds 2e, 2h, and thiazole-acetamide derivatives .

- NMR Trends : Aromatic protons in phenylacetamides resonate at δ 7.5–8.2 ppm, while methylene (CH2) and NH2 groups appear at δ 3.4 and 4.3 ppm, respectively . The target’s pyrrolidine protons may exhibit distinct splitting patterns due to ring puckering.

- Melting Points : Phenyl-substituted triazoles (e.g., 2h: 229–231°C ) have higher melting points than cyclopropyl analogs (2e: 165–167°C ), suggesting enhanced crystallinity with aromatic substituents.

Research Implications and Gaps

- Synthetic Optimization : The target’s synthesis could leverage microwave techniques (as in 2h ) to improve yields.

- Biological Screening : Prioritize assays for kinase inhibition (cf. imatinib analogs in ) or anti-inflammatory activity (cf. ).

- Crystallography : Structural studies (as in ) are needed to resolve conformational preferences of the pyrrolidine-triazole backbone.

Biological Activity

N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The structure includes functional groups that are known to interact with biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| Triazole Ring | Present |

| Pyrrolidine Moiety | Present |

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Research has demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. For example, compounds with similar structures have exhibited antiproliferative effects in breast cancer cell lines like MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported to be around 52 nM in MCF-7 cells . These studies suggest that this compound may also demonstrate significant anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Disruption of Cell Membranes : The presence of the pyrrolidine ring may enhance the compound's ability to penetrate cellular membranes and disrupt cellular integrity.

- Induction of Apoptosis : Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A study evaluated a series of triazole derivatives against Candida tropicalis, revealing potent antifungal activity with an MIC value significantly lower than standard antifungal agents .

- Case Study 2 : In vitro assays demonstrated that triazole-based compounds could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for N-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)phenyl)acetamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step procedures, including cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) and coupling reactions. For example:

- Step 1 : Pyrrolidine-1-carbonyl intermediates are synthesized via amide bond formation between activated carbonyl groups and aryl amines (e.g., using EDCI or HOBt as coupling agents) .

- Step 2 : Triazole rings are introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring inert conditions and precise stoichiometry to avoid side products .

- Step 3 : Final acetamide groups are appended using alkylation or acylation reactions under basic conditions (e.g., KOH in ethanol) .

Critical Parameters : Reaction temperature (150°C for cyclization steps ), catalyst loading (CuI for CuAAC ), and solvent choice (pyridine for acid scavenging ). Reported yields range from 40–75%, with impurities often arising from incomplete cyclization or residual metal catalysts.

Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?

- NMR : H and C NMR confirm triazole (δ 7.5–8.0 ppm for aromatic protons) and pyrrolidine (δ 2.5–3.5 ppm for CH groups) moieties. Amide protons appear at δ 6.5–7.0 ppm .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities; retention times vary with mobile phase pH .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 397.15) and fragments (e.g., loss of acetamide group at m/z 355.12) .

Advanced Research Questions

Q. How does structural modification of the triazole-pyrrolidine core influence bioactivity against kinase targets (e.g., BTK)?

The triazole ring acts as a hydrogen bond acceptor, critical for BTK inhibition (IC < 100 nM). Modifications include:

- Pyrrolidine Substitution : 3-(Triazol-2-yl)pyrrolidine enhances binding to BTK’s hydrophobic pocket compared to piperidine analogs .

- Acetamide Positioning : Para-substitution on the phenyl ring improves solubility (logP reduction from 3.2 to 2.8) without compromising potency .

SAR Table :

| Modification | BTK IC (nM) | Solubility (µg/mL) |

|---|---|---|

| Triazole-2-yl (parent) | 85 | 12 |

| Piperidine-1-carbonyl analog | 220 | 18 |

| Ortho-acetamide derivative | 310 | 8 |

Q. What experimental strategies resolve contradictions in reported antiproliferative data across cell lines?

Discrepancies (e.g., IC of 5 µM in HeLa vs. 20 µM in MCF-7) may arise from:

- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp in MCF-7 reduces intracellular concentration) .

- Assay Conditions : Serum-free media increases compound uptake, lowering IC by 30–50% .

Methodological Recommendations : - Use isogenic cell lines to control for genetic background.

- Standardize incubation time (72 hrs) and serum concentration (10% FBS) .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

- Docking Studies : AutoDock Vina predicts interactions with CYP3A4 (major metabolizing enzyme). Triazole rings with electron-withdrawing groups (e.g., -CF) reduce binding to CYP3A4’s heme iron .

- MD Simulations : 100-ns simulations reveal that fluorination at the pyrrolidine β-position stabilizes the compound in BTK’s ATP-binding pocket (RMSD < 1.5 Å) .

Methodological Challenges

Q. What are the limitations of current synthetic protocols for scaling up this compound?

Q. How do crystallographic data inform polymorph control during formulation?

- Crystal Packing : The parent compound exhibits two polymorphs (Forms I and II) with distinct dissolution rates (Form I: 85% release in 1 hr vs. Form II: 60%) .

- Hydrogen Bonding : N—H···O interactions in Form I create a stable lattice, reducing hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.